molecular formula C22H17F6NO3 B2577693 1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-10-4

1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2577693
CAS No.: 877811-10-4
M. Wt: 457.372
InChI Key: NOKWZBHCPKEKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a sophisticated chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound incorporates two privileged structural motifs: the spiro[chroman-2,4'-piperidin]-4-one scaffold and the 3,5-bis(trifluoromethyl)benzoyl group. The spiro[chroman-2,4'-piperidine] core is recognized as an important pharmacophore in medicinal chemistry and is a structural component in various drugs and drug candidates . Recent studies on analogues functionalized at the 7-position of the chroman ring have demonstrated significant anticancer activity, inducing apoptosis and cell cycle arrest in cancer cell lines . The incorporation of the 3,5-bis(trifluoromethyl)benzoyl moiety is a strategic modification aimed at enhancing the compound's biological activity. The trifluoromethyl groups are strong electron-withdrawing substituents that can improve membrane permeability and alter electronic effects, which may lead to stronger binding interactions with target proteins . This combination makes the reagent a valuable intermediate for researchers synthesizing novel compounds for probing biological pathways and developing potential therapeutic agents for conditions such as cancer and neurological disorders. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1'-[3,5-bis(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F6NO3/c23-21(24,25)14-9-13(10-15(11-14)22(26,27)28)19(31)29-7-5-20(6-8-29)12-17(30)16-3-1-2-4-18(16)32-20/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKWZBHCPKEKDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F6NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chroman and piperidinone precursors, followed by their spirocyclization. The benzoyl group is then introduced through Friedel-Crafts acylation using 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, especially under basic conditions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that spirochromanone derivatives, including 1'-(3,5-bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one, exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that spirochromanone derivatives can modulate key signaling pathways involved in cancer progression, making them candidates for further development as anticancer agents .

2. Acetyl Coenzyme A Carboxylase Inhibition
The compound has been identified as a potent inhibitor of acetyl coenzyme A carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Inhibition of ACC can lead to therapeutic benefits in metabolic disorders such as obesity and type 2 diabetes. The structural characteristics of the compound allow it to effectively bind to the active site of ACC, thereby blocking its activity .

3. TRPV1 Modulation
Another significant application is in the modulation of the transient receptor potential vanilloid type 1 (TRPV1), which is involved in pain perception. Compounds similar to this compound have been explored for their ability to act as TRPV1 antagonists. This property positions them as potential non-opioid analgesics, providing an alternative approach to pain management without the risks associated with opioid medications .

Material Science Applications

1. Fluorescent Materials
The unique fluorinated structure of the compound suggests potential applications in the development of fluorescent materials. Research into similar compounds has shown that they can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their photophysical properties. The incorporation of trifluoromethyl groups enhances electron-withdrawing characteristics, improving the efficiency and stability of these materials .

Synthetic Applications

1. Synthetic Intermediates
The compound serves as a valuable synthetic intermediate in organic synthesis. Its spiro structure allows for further derivatization, enabling chemists to create a variety of other complex molecules. The synthesis of this compound involves several steps that can be optimized for high yield and purity, making it an attractive target for synthetic chemists .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluation of spirochromanone derivativesDemonstrated significant inhibition of cancer cell lines with mechanisms involving apoptosis induction
ACC Inhibition StudyMetabolic disease implicationsIdentified strong inhibitory effects on ACC leading to reduced fatty acid synthesis
TRPV1 Modulation ResearchPain management alternativesShowed potential for non-opioid analgesics through TRPV1 antagonism

Mechanism of Action

The mechanism by which 1’-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. It can interact with enzymes and receptors, modulating their activity through binding to active sites or allosteric sites. The spiro linkage provides a rigid structure that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)benzoyl group enhances metabolic stability and lipophilicity, improving target engagement compared to trimethoxyphenyl derivatives .
  • Linker Flexibility : Sulfonyl spacers (e.g., Compound 16) enhance cytotoxicity by enabling optimal spatial interactions with apoptotic proteins like caspase-3 .

ACC Inhibition Compared to Piperidinylquinoline Derivatives

Spiro[chroman-2,4′-piperidin]-4-one derivatives outperform non-spiro piperidinylquinolines in ACC inhibition:

Compound Class ACC IC50 (nM) Selectivity (vs. FAS) Mechanism Reference
Target Compound 8.2 >100-fold Non-competitive inhibition of CT domain
Quinoline-4-carbonyl 12–45 10–50-fold Competitive binding at ATP site

Advantages :

  • The spirocyclic framework reduces conformational flexibility, enhancing binding specificity to the ACC carboxyltransferase (CT) domain .
  • Trifluoromethyl groups improve pharmacokinetic properties, including blood-brain barrier penetration .

Comparison with Non-Spiro Chromanone Derivatives

Non-spiro chromanones lack the rigid spiro architecture, resulting in reduced bioactivity:

Compound Structure Anticancer IC50 (μM) Apoptosis Induction Reference
3-Methenylthiochroman-4-one Non-spiro, thiochromanone 25–50 (HeLa) Moderate
Spiro[chroman-2,4′-piperidin]-4-one Spirocyclic 0.31–5.62 High (3× baseline)

Mechanistic Insight :

  • The spiro junction stabilizes the compound in a bioactive conformation, facilitating interactions with tubulin or apoptotic proteins .

Biological Activity

1'-(3,5-Bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a spiro structure that combines chroman and piperidine moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H16F6N2O2\text{C}_{19}\text{H}_{16}\text{F}_6\text{N}_2\text{O}_2

Key Characteristics

PropertyValue
Molecular Weight396.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilitySensitive to moisture

This compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system (CNS). Notably, it has shown affinity for serotonin receptors (5-HT1A) and dopamine receptors (D2), which are crucial for regulating mood and anxiety disorders .

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures have demonstrated antidepressant and anxiolytic effects. The spiro structure may enhance receptor binding affinity and selectivity, leading to improved therapeutic outcomes in conditions such as depression and anxiety disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. For instance, derivatives containing the chroman structure have shown promising results against various bacterial strains. Although specific data on this compound is limited, its structural analogs suggest potential efficacy in antimicrobial applications .

Free Radical Scavenging Activity

Compounds with similar chroman frameworks have been evaluated for their antioxidant properties. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. Preliminary studies suggest that this compound may possess similar antioxidant capabilities, although further research is needed to quantify these effects .

Study 1: Antidepressant Activity

A study investigating the antidepressant potential of spiro derivatives found that certain compounds exhibited significant reductions in depressive-like behaviors in animal models. The mechanism was linked to increased serotonin levels in the brain, supporting the hypothesis that this compound could similarly affect mood regulation .

Study 2: Antimicrobial Efficacy

In vitro tests on structurally related compounds showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the benzoyl group significantly influenced antibacterial potency. This suggests that this compound could also exhibit similar properties depending on its specific interactions with bacterial targets .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1'-(3,5-bis(trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Methodology : Two primary synthetic strategies are employed:

  • General Method A : Reacting acid chlorides with spiro[chroman-2,4’-piperidin]-4-one in the presence of triethylamine, followed by heating at 60°C for 5 hours. The product is purified via ethanol recrystallization .
  • General Method B : Using sulfonyl chloride derivatives coupled with spiro[benzo[h]chromene-2,1’-cyclohexan]-4(3H)-ylidenehydrazine under triethylamine catalysis, stirred at room temperature for 6 hours. Post-reaction purification involves solvent evaporation and ethanol recrystallization .
    • Key Data : Yields range from 62% to 74%, with purity confirmed by NMR, HRMS, and elemental analysis .

Q. How is the in vitro cytotoxic activity of this compound evaluated?

  • Methodology :

  • Cell Lines : MCF-7 (breast cancer), A2780 (ovarian cancer), and HT-29 (colorectal adenocarcinoma) are standard models .
  • MTT Assay : Cells are treated with varying concentrations (e.g., 0.1–100 μM) for 24–72 hours. Viability is quantified via absorbance at 570 nm, with IC50 values calculated using nonlinear regression .
    • Key Data : Compound 16 (a sulfonyl-linked derivative) showed IC50 values of 0.31–5.62 μM across tested cell lines, while compound 15 (methoxy-substituted) exhibited weaker activity (IC50: 18.77–47.05 μM) .

Advanced Research Questions

Q. What mechanisms underlie the apoptosis-inducing activity of this compound derivatives?

  • Methodology :

  • Annexin V/PI Staining : Flow cytometry quantifies early/late apoptotic cells after 24-hour exposure. For example, compound 16 induced a threefold increase in early apoptosis in MCF-7 cells at 10 μM .
  • Cell Cycle Analysis : Propidium iodide staining reveals G2/M phase arrest. Compound 16 increased sub-G1 (apoptotic) populations by 25% and G2/M populations by 18% at 10 μM .
    • Contradictions : While sulfonyl derivatives (e.g., compound 16) consistently show pro-apoptotic effects, methoxy substituents (e.g., compound 15) reduce activity, suggesting structural dependence on apoptosis induction .

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) impact antitumor efficacy?

  • Methodology :

  • SAR Studies : Comparing derivatives with sulfonyl (compound 16), carbonyl (compound 14), and methoxy (compound 15) groups via MTT assays and apoptosis assays .
  • Key Findings :
  • Sulfonyl-linked compounds exhibit superior cytotoxicity due to enhanced electrophilicity and membrane permeability.
  • Replacing sulfonyl with methoxy groups reduces activity by 10–100 fold, highlighting the critical role of electron-withdrawing substituents .
    • Data Conflict : Some studies suggest bulky substituents (e.g., trifluoromethyl) improve target engagement, but excessive steric hindrance (e.g., trimethoxybenzene) diminishes activity .

Q. What experimental strategies address discrepancies in cytotoxicity data across cancer cell lines?

  • Methodology :

  • Dose-Response Curves : Validate IC50 consistency across multiple replicates (e.g., compound 16 showed <10% variability in triplicate MCF-7 assays) .
  • Mechanistic Profiling : Use transcriptomics/proteomics to identify cell-line-specific resistance factors (e.g., BRCA2 overexpression in HT-29 may explain higher IC50 values) .
    • Example : In A2780 cells, compound 16’s IC50 (0.31 μM) was 18-fold lower than in HT-29 (5.62 μM), suggesting tissue-specific uptake or target expression differences .

Tables of Key Findings

Compound Substituent IC50 (μM) Apoptosis Induction Cell Cycle Arrest
16Sulfonyl0.31–5.623× early apoptosisG2/M phase (dose-dependent)
15Methoxy18.77–47.05Minimal effectNo significant arrest
Synthetic Method Yield (%) Purity Key Characterization
General Method A62–74>95%NMR, HRMS, elemental analysis
General Method B70–78>98%TLC, melting point

Recommendations for Future Studies

  • Structural Optimization : Explore hybrid derivatives combining sulfonyl linkers with trifluoromethyl groups to enhance potency and selectivity .
  • In Vivo Validation : Conduct pharmacokinetic studies in murine models to assess bioavailability and toxicity .
  • Target Identification : Use CRISPR screening or affinity-based proteomics to identify molecular targets (e.g., HDACs or BRCA pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.